2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide
Overview
Description
2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide is a compound that belongs to the class of benzamides It features a benzamide core with a phenyl group and a pyridin-3-yl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to their anti-tubercular activity .
Biochemical Pathways
It can be inferred that the compound may interfere with the biochemical pathways ofMycobacterium tuberculosis H37Ra, leading to its anti-tubercular activity .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed in the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Action Environment
Similar compounds are generally stable under normal storage conditions .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that related compounds may have antitubercular activity , indicating that 2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that related compounds may interact with enzymes such as P4503A4/5 and P4502C9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-phenyl(pyridin-3-yl)methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of N-[phenyl(pyridin-3-yl)methyl]benzamide derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of benzoic acid and N-phenyl(pyridin-3-yl)methylamine.
Scientific Research Applications
2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its interactions with biological targets such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to study the effects of benzamide derivatives on cellular processes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(phenyl(pyridin-3-yl)methyl)benzamide: Similar structure but without the chlorine substitution.
Substituted Benzamides: Various benzamide derivatives with different substituents on the benzene ring or the amide nitrogen.
Uniqueness
2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. This substitution can enhance its potency and selectivity in certain applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-17-11-5-4-10-16(17)19(23)22-18(14-7-2-1-3-8-14)15-9-6-12-21-13-15/h1-13,18H,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEMCZLIJXHQTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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